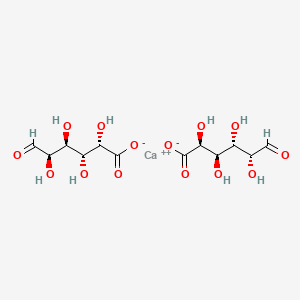

Calcium bis(D-galacturonate)

Description

Contextualization within Pectic Polysaccharides and Plant Cell Wall Components

Pectic polysaccharides, commonly known as pectins, are a complex group of heteropolysaccharides that are major components of the primary cell walls and middle lamella of terrestrial plants. nih.govncsu.edu These polysaccharides are essential for plant growth, development, and defense. Pectins are primarily composed of a backbone of α-(1→4)-linked D-galacturonic acid residues. nih.govtaylorandfrancis.com This linear polymer is known as homogalacturonan and is the most abundant pectic polysaccharide, constituting at least 65% of all pectin (B1162225). nih.govnih.gov

The structure of the plant cell wall is a dynamic and complex network of cellulose (B213188) microfibrils embedded in a matrix of hemicelluloses and pectins. nih.gov Pectins, in particular, are responsible for the adhesion between cells and for regulating the porosity of the cell wall, which in turn controls the passage of molecules. ncsu.edu The physical properties of this matrix, such as its strength and flexibility, are significantly influenced by the interactions between these polysaccharide components.

D-Galacturonic Acid as a Fundamental Monomeric Unit

D-Galacturonic acid is a sugar acid, an oxidized form of D-galactose, and serves as the primary building block of pectin. wikipedia.orgacs.org In its polymeric form, polygalacturonic acid, the carboxyl groups of the D-galacturonic acid units can be esterified with methanol (B129727) or exist as free carboxyl groups. nih.gov The degree of esterification is a critical factor that determines the physicochemical properties of pectin. ncsu.edu Pectins with a low degree of methylesterification (less than 50%) are termed low-methoxy pectins, while those with a higher degree are known as high-methoxy pectins. ncsu.edu

The chemical structure of D-galacturonic acid allows for the formation of long polysaccharide chains through α-1,4-glycosidic bonds. acs.org These chains can then interact with other molecules, particularly divalent cations, to form a three-dimensional network.

Below is an interactive data table summarizing the key properties of D-Galacturonic acid:

Overview of Calcium Interaction Significance in Polygalacturonate Systems

The interaction between calcium ions and polygalacturonate chains is of paramount importance for the structure and function of plant cell walls. nih.gov The free carboxyl groups of the D-galacturonic acid residues in low-methoxy pectins can be cross-linked by divalent cations, most notably calcium (Ca²⁺). nih.govresearchgate.net This cross-linking leads to the formation of a gel network, significantly increasing the rigidity and strength of the cell wall. nih.gov

The following interactive data table outlines the key research findings on calcium interaction with polygalacturonate:

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94087-89-5 |

|---|---|

Molecular Formula |

C12H18CaO14 |

Molecular Weight |

426.34 g/mol |

IUPAC Name |

calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |

InChI Key |

ILJIJWPWFKABMW-PDCYBDDKSA-L |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic and Isolation Methodologies for Calcium D Galacturonate and Its Oligomers/polymers

Hydrolytic Extraction from Pectic Substances

Pectic substances, which are complex heteropolysaccharides found in the primary cell walls of terrestrial plants, serve as the primary raw material for producing D-galacturonic acid and its salts. The extraction process typically involves hydrolysis, which breaks down the long polygalacturonic acid chains into smaller, more manageable units.

Historically, the preparation of D-galacturonic acid required a multi-step process that included the initial preparation of pectin (B1162225) or pectic acid from plant material, followed by hydrolysis of the purified substance, alcoholic precipitation of impurities, and finally, crystallization of the galacturonic acid. nist.gov Pectic substances, when subjected to mild hydrolysis through either chemical or enzymatic action, yield a complex mixture containing polygalacturonides. google.com More vigorous hydrolysis produces a hydrolyzate containing monomolecular galacturonic acid alongside other sugars like L-arabinose and D-galactose, as well as plant gums and proteins, from which direct crystallization of galacturonic acid is difficult. google.com

A common source for commercial pectin extraction is citrus peel and apple pomace, which contain about 20–30% and 10–15% pectin by dry matter, respectively. mdpi.com The process often employs acid extraction followed by filtration and alcohol precipitation. mdpi.com For instance, pectin can be extracted from apple pomace using 5% (w/v) citric acid at elevated temperatures. nih.gov

Enzymatic hydrolysis presents a milder alternative to harsh acid treatments. Pectinase enzymes, which can be produced by fungi like Aspergillus niger, are used to break down the complex polysaccharide structure into simpler molecules like galacturonic acid. scispace.comnih.gov These enzymes catalyze the hydrolytic cleavage of the α(1,4)-glycosidic bonds within the D-galacturonic acid backbone of pectic substances. scispace.com The use of enzymes can lead to high yields of D-galacturonic acid from feedstocks like sugar beet press pulp. nih.gov

Targeted Preparation of Crystalline Salts: Single and Double Salts

A significant advancement in the isolation of D-galacturonate from crude hydrolyzates has been the development of methods to crystallize it as less soluble single and double salts. This approach circumvents the difficulties of crystallizing D-galacturonic acid directly from impure solutions. nist.govgoogle.com

The crystallizing properties of normal calcium and strontium galacturonates, and particularly the double salts like sodium calcium galacturonate, make them highly suitable for separating galacturonic acid from the hydrolytic liquors of plant materials. nist.gov These double salts are generally less soluble than their corresponding single salts and exhibit excellent crystallization characteristics from solutions of relatively low purity. nist.gov

Sodium Calcium D-Galacturonate Crystallization

The double salt, sodium calcium D-galacturonate, has been identified as a key product for the efficient isolation of the D-galacturonic radical from pectin hydrolyzates. google.com It is notably less soluble than potassium calcium D-galacturonate and crystallizes readily in high purity even from solutions containing significant amounts of impurities. google.com

The process can involve hydrolyzing a pectic substance, such as citrus pectin, and then crystallizing the D-galacturonic acid from the crude hydrolyzate as sodium calcium D-galacturonate. google.com This double salt typically crystallizes as a hexahydrate. google.com Structural analysis of Calcium Sodium α-D-galacturonate hexahydrate reveals a hexagonal crystal system. iucr.org The calcium ions are coordinated with nine oxygen atoms, while the sodium ions are six-coordinated. iucr.org This specific coordination contributes to the stability and low solubility of the crystalline structure.

| Parameter | Value |

| Chemical Formula | CaNa[C₆H₉O₇]₃·6H₂O |

| Crystal System | Hexagonal |

| Space Group | P6₃ |

| a (Å) | 13.498 (2) |

| c (Å) | 9.657 (2) |

| Z | 2 |

| Density (calculated) | 1.636 g cm⁻³ |

| Density (measured) | 1.665 g cm⁻³ |

Table based on data from Thanomkul et al., 1976. iucr.org

Potassium Calcium D-Galacturonate Crystallization

Similar to the sodium double salt, potassium calcium D-galacturonate also serves as a valuable crystalline form for isolating D-galacturonic acid. google.com Although generally more soluble than its sodium counterpart, it still crystallizes well from hydrolyzate solutions. google.com The formation of this double salt, characterized by its low water solubility, provides an effective means of purification. google.com

Chemo-Enzymatic Synthesis and Modification of Galacturonate Derivatives

Chemo-enzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods to produce complex carbohydrate derivatives. This approach is increasingly being used for the synthesis and modification of galacturonate and its derivatives.

Enzymes play a crucial role in both the degradation of pectic substances and the synthesis of specific oligosaccharides. For instance, pectinases are a group of enzymes that can break down complex pectic polysaccharides into simpler molecules like galacturonic acids. scispace.com This enzymatic degradation can be a preliminary step before further chemical or enzymatic modifications.

More advanced chemo-enzymatic strategies involve the use of multiple enzymes in one-pot systems. For example, galacto-N-biose (GNB) derivatives have been efficiently synthesized from galactose derivatives using a one-pot two-enzyme system. longdom.org This highlights the potential for creating complex galacturonate-containing oligosaccharides through carefully designed enzymatic cascades. Such methods can also be applied to introduce other sugar moieties or functional groups onto the galacturonate backbone. longdom.orgbeilstein-journals.org

The synthesis of uronic acid-containing oligosaccharides can also be achieved through a combination of chemical and enzymatic steps, allowing for precise control over the final product's structure. dntb.gov.ua This integrated approach leverages the strengths of both catalysis types to build complex molecules that would be difficult to access through purely chemical or biological routes. beilstein-journals.org

Control of Polygalacturonate Chain Characteristics for Specific Calcium Interactions

The interaction between polygalacturonate chains and calcium ions is fundamental to the formation of gels and other structured materials. The characteristics of the polygalacturonate chain, such as its length (degree of polymerization, DP), degree of methylation (DM), and the distribution of charged carboxyl groups, significantly influence the nature and strength of these interactions.

Molecular dynamics simulations have shown that Ca²⁺ ions can form bridges between polygalacturonate chains, a process driven by strong coulombic interactions between the ions and the carboxylate groups. nih.gov This leads to the formation of organized Ca-polygalacturonate gels. nih.gov The "egg-box" model is often used to describe the binding of calcium ions to non-esterified galacturonic acid units, where junction zones are formed between pectin chains. mdpi.com

The strength of cation binding can increase with a higher degree of polymerization. sci-hub.se Low-molecular-weight pectin may bind cations like Ca²⁺ without forming cooperative junction zones. sci-hub.se The degree of methylation is also critical; low-methoxy (LM) pectins, with more free carboxyl groups, readily form gels in the presence of divalent cations like Ca²⁺. mdpi.com

The binding of calcium to polygalacturonate is highly specific. cnrs.fr The polymer shows a strong preference for binding Ca²⁺ even in the presence of competing ions like Na⁺. cnrs.fr This specificity arises from the stereochemistry of the polygalacturonate chain, which creates cavities with the ideal geometry for calcium ion coordination. cnrs.fr Molecular modeling suggests that chain-chain interactions lead to the formation of strong dimer associations stabilized by van der Waals forces and hydrogen bonds, with calcium ions occupying specific positions within these structures. cnrs.fr

By controlling the enzymatic or chemical hydrolysis of pectin, it is possible to produce polygalacturonate chains with specific lengths and de-esterification patterns. This allows for the fine-tuning of the interaction with calcium ions, enabling the creation of gels and other materials with desired properties.

Molecular Architecture and Conformational Dynamics of Calcium Polygalacturonate Assemblies

D-Galacturonate Residue Conformation in Calcium Complexes

Research has shown that the presence of calcium ions favors a specific conformation of the D-galacturonate residue. While crystalline sodium galacturonate contains the beta pyranose modification, the addition of a calcium salt leads to the crystallization of a sodium calcium salt of galacturonic acid that contains the alpha pyranose modification. nist.gov Specifically, crystalline calcium and strontium galacturonates have been found to contain the alpha modification. nist.gov Studies on the anomeric equilibrium of D-galacturonate in the presence of various metal ions have shown that Ca²⁺ and Sr²⁺ ions perturb the equilibrium in favor of the α-pyranose configuration. rsc.org In contrast, other mono-uronates showed much smaller changes in their α/β ratios upon the addition of metal ions. rsc.org This stabilization of the α-anomer by calcium is significant, though the effect is less pronounced than that observed for α-guluronate. rsc.org

Structural Basis of Junction Zone Formation: The "Egg-Box" Analogue

The gelation of low-methoxy pectins in the presence of divalent cations like calcium is famously described by the "egg-box" model. nih.govresearchgate.net This model posits that junction zones are formed through the specific binding of calcium ions between non-esterified galacturonic acid units of adjacent polymer chains. nih.gov

The corrugated shape of the polygalacturonate chains creates cavities that are ideal for accommodating calcium ions, which then act as cross-links between the chains. researchgate.net This interaction is highly specific, with the polymer showing a strong ability to bind Ca²⁺ ions even in the presence of competing ions like Na⁺. cnrs.fr The stereochemistry of oxygen atoms from consecutive residues provides an optimal coordination sphere for the calcium cation. glycopedia.eu While the classic model suggests multimolecular aggregates, more recent studies support a dimerization model for the initial formation of junction zones. researchgate.net However, the "egg-box" model, originally proposed for alginates, may not fully capture the nuances of pectate junction zones, which feature a unique arrangement of two consecutive chelation sites per repeat. nih.gov

The formation of a stable gel network is a multi-step process. The initial and most critical step is the dimerization of polygalacturonate chains, facilitated by calcium ion bridges. cnrs.frnih.gov Molecular modeling indicates that an anti-parallel arrangement of the chains is the most favorable for this dimerization, as it allows for optimal van der Waals contacts and the formation of a network of interchain hydrogen bonds. cnrs.frresearchgate.net

Following the formation of these strongly linked dimers, a second, weaker association occurs. cnrs.frnih.gov This subsequent aggregation of dimers is thought to be governed primarily by electrostatic interactions rather than the highly specific chelation seen within the dimers. cnrs.frtandfonline.com This two-stage process, involving the initial strong dimerization followed by weaker lateral association of dimers, is a key feature of calcium-induced pectin (B1162225) gelation. nih.govconicet.gov.ar The number of non-esterified galacturonic acid units required to form a stable junction zone is estimated to be between 6 and 20. nih.govmdpi.com

The degree of methyl-esterification (DE) is a crucial factor influencing the gelation of pectin. Low-methoxy (LM) pectins, with a lower DE, have more free carboxyl groups available to bind with calcium ions, thus promoting the formation of "egg-box" structures. acs.org Generally, a lower DE value corresponds to a greater requirement for divalent cations to form a gel. acs.org The distribution of these ester groups also plays a role; pectins with blocks of unesterified carboxyl groups form stronger gels than those with a random distribution. acs.org

Amidation, the conversion of some methyl ester groups to carboxamide groups, also significantly affects gelation. Amidated LM-pectins tend to have higher gelling temperatures and a reduced requirement for calcium ions. acs.org The presence of amide groups can increase the gelation ability of LM pectin, making it less prone to precipitation at high calcium concentrations. mdpi.comresearchgate.net It has been suggested that hydrogen bonds involving the amide groups also contribute to the gelation process. nih.gov

| Modification | Effect on Gelation | Mechanism |

|---|---|---|

| Low Degree of Esterification (DE) | Promotes gelation with divalent cations. acs.org | Increases the number of available carboxyl groups for Ca²⁺ binding in the "egg-box" model. acs.org |

| Blockwise distribution of carboxyl groups | Forms stronger gels compared to random distribution. acs.org | Allows for more efficient and cooperative formation of junction zones. |

| Amidation | Enhances gelling ability, reduces Ca²⁺ requirement. acs.orgresearchgate.net | Introduces additional hydrogen bonding opportunities and alters hydrophilicity. nih.govacs.org |

Influence of Chain Length and Molecular Weight on Higher-Order Structures

The molecular weight and, consequently, the chain length of the polygalacturonate polymer are significant parameters that influence the formation of higher-order structures and the resulting gel properties. nih.govmdpi.com

Pectins with a higher molecular weight generally form stronger gels. researchgate.net This is because longer chains can form a greater number of junction zones, which contributes to a more robust and interconnected three-dimensional network. mdpi.comquora.com The solubility of pectin is also affected by its molecular weight, with solubility decreasing as the polymer size increases. nih.gov The chain length must be sufficient to form stable junction zones; very short pectin chains may not be able to form a gel at all. researchgate.net Studies have indicated that both molecular weight and the degree of esterification are the most critical factors determining the textural properties of the resulting gel, such as hardness and chewiness. nih.gov As the molecular weight of pectin decreases, its capacity to bind calcium and the interaction energy may also decrease, potentially limiting network formation. researchgate.net The average molecular weight of partially methylated polygalacturonic acid used in some industrial applications has been determined to be around 50,000 g/mol . mdpi.com

Mechanistic Elucidation of Calcium Ion Binding and Cross Linking in Polygalacturonate Systems

pH and Ionic Strength Effects on Calcium Binding Efficacy

The efficiency of calcium binding to polygalacturonate is significantly influenced by the pH and ionic strength of the surrounding medium. researchgate.netacs.org

pH: For calcium ions to effectively cross-link pectin (B1162225) chains, the carboxyl groups must be deprotonated (negatively charged). nih.gov Gel properties are relatively independent of pH above 4.5. However, as the pH decreases below this value, the carboxyl groups become protonated, reducing the charge density of the pectin and, consequently, its affinity for calcium ions. nih.gov In highly acidic conditions (e.g., pH = 1), the binding of calcium is prevented due to the protonation of carboxyl groups. mdpi.com Conversely, increasing the pH from 3.5 to 8.5 can lead to an increase in gel hardness due to a higher degree of dissociation of the galacturonic acid residues. nih.gov

Ionic Strength: The ionic strength of the solution also plays a crucial role. An increase in ionic strength can decrease the concentration of calcium ions required for gelation. nih.govscispace.com However, at higher ionic strength, there can be a shielding effect that reduces the electrostatic interactions necessary for strong binding. mdpi.com The presence of monovalent ions like sodium can also affect gel formation by competing with calcium for binding sites and improving the solubility of low-methoxyl pectin in the presence of calcium. researchgate.net

Competitive Binding Dynamics with Other Cations (e.g., Al³⁺, Cu²⁺, Zn²⁺, H⁺)

The binding of calcium to polygalacturonate is a competitive process, with other cations present in the system vying for the same binding sites. researchgate.netresearchgate.net The affinity of polygalacturonate for different divalent cations varies. For instance, Ca²⁺, Sr²⁺, and Zn²⁺ are reported to bind according to the "egg-box" model, while Cd²⁺, Cu²⁺, and Pb²⁺ may form different types of intra- and inter-molecular complexes. nih.gov

Studies have shown that cations like Al³⁺ can displace Ca²⁺ from the polygalacturonate network, becoming the predominant reticulating cation and altering the structure of the gel. researchgate.net The interaction of Zn²⁺ with polygalacturonate differs from that of Ca²⁺, as Zn²⁺ can also interact with hydroxyl groups, leading to a less homogeneous network. nih.gov Protons (H⁺) also compete with calcium ions, particularly at low pH, by protonating the carboxyl groups and reducing the available binding sites for calcium. researchgate.net

Hydration Shell Dynamics and Water Molecule Involvement in Calcium Coordination

The interaction between divalent cations and polygalacturonate is intricately linked to the hydration properties of the ions. nih.govacs.org The binding process is driven by the release of water molecules from the hydration shells of both the cation and the polymer, leading to a significant increase in entropy. mdpi.com

The affinity of a cation for water influences its binding mechanism. For example, Mg²⁺, which has a strong affinity for water, remains weakly bound to polygalacturonate, sharing water molecules from its primary coordination shell with the carboxylate groups. nih.govacs.org In contrast, Ca²⁺ and Ba²⁺ release two water molecules to form bidentate complexes with the carboxylates. nih.govacs.org Zn²⁺ releases one water molecule, resulting in a monodentate binding mode. nih.govacs.org Water molecules can also be directly involved in the coordination sphere of the calcium ion within the gel network. mdpi.com

Two-Stage Process of Ionic Gelation: Dimer to Inter-dimer Associations

The ionic gelation of low-methoxyl pectin induced by calcium is widely considered to be a two-stage process. nih.govnih.govscispace.comicm.edu.pld-nb.infonih.govtandfonline.combibliotekanauki.plresearchgate.net

Dimer Formation: The initial stage involves the formation of strongly linked dimer associations. nih.govicm.edu.pl In this step, calcium ions bridge two polygalacturonate chains, forming the characteristic "egg-box" junction zones. icm.edu.pld-nb.info This initial dimerization is driven by strong electrostatic interactions. d-nb.info

Inter-dimer Aggregation: The second stage involves the aggregation of these pre-formed dimers. scispace.comicm.edu.pld-nb.info This subsequent aggregation, which further increases the strength of the gel, is governed by weaker forces, including electrostatic interactions and potentially hydrogen bonding. icm.edu.pld-nb.infotandfonline.com

This two-stage mechanism has been confirmed by various experimental techniques, including NMR relaxometry and rheological measurements, which show a transition from the formation of strongly linked dimers at low calcium concentrations to the appearance of weaker inter-dimer aggregations at higher concentrations. icm.edu.plbibliotekanauki.pl

Advanced Analytical Characterization Techniques for Calcium Polygalacturonate Systems

Spectroscopic Analysis of Binding Interactions

Spectroscopic techniques are invaluable for probing the local chemical environment and conformational changes that occur upon the binding of calcium ions to polygalacturonate chains. These methods offer a molecular-level view of the "egg-box" model, where calcium ions cross-link the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics and mobility of both the polymer chains and water molecules within the gel network. icm.edu.pl ¹H NMR studies, in particular, can monitor the changes in the mobility of pectin (B1162225) molecules and water upon the addition of Ca²⁺ ions. icm.edu.pl

The gelation process induced by calcium ions can be observed through changes in the water proton spin-spin relaxation time (T2). As calcium chloride concentration increases, the T2 value of water protons decreases, indicating a reduction in the mobility of pectin molecules due to cross-linking. icm.edu.pl This is consistent with a two-stage gelling process: the initial formation of strongly linked dimer associations, followed by the aggregation of these dimers into a larger network. icm.edu.pl

Key Research Findings from ¹H NMR:

Mobility of Pectin Chains: A decrease in the mobility of pectin molecules is observed even at low calcium concentrations (0-2.5 mM), suggesting the initial formation of cross-links. icm.edu.pl

Gel Network Formation: Rheological measurements confirm the formation of a weak gel structure at a calcium chloride concentration of 3.5 mM, a point where NMR has already indicated significant changes in molecular mobility. icm.edu.pl

Two-Stage Gelation: The dependence of relaxation times on CaCl₂ concentration supports a model where initial strong dimer formation is followed by weaker inter-dimer associations to form the gel network. icm.edu.pl

Table 1: Effect of CaCl₂ Concentration on Water Proton Spin-Spin Relaxation Time (T2a) in a 1% w/w Low Methoxyl Pectin Solution.

| CaCl₂ Concentration (mM) | T2a (s) | Physical State |

|---|---|---|

| 0 | 1.15 | Solution |

| 3.5 | ~0.20 | Weak Gel |

| >3.5 | Remains low | Gel |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups involved in the binding of calcium ions. The interaction between Ca²⁺ and the carboxylate groups of the polygalacturonate chains leads to characteristic shifts in the vibrational frequencies of these groups.

The FTIR spectra of calcium pectate show significant changes in the regions corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). nih.govresearchgate.net When calcium ions bind to the carboxylate groups, the positions of these bands are shifted, providing direct evidence of the interaction. nih.gov Specifically, the band assigned to the asymmetric stretching vibration of the carboxylate group and the band for the symmetric stretching are key indicators. researchgate.net

Studies have shown that for calcium pectinate, the wavenumber values for the amide, carboxyl ester, and carboxylate groups are profoundly shifted when the amount of calcium ions changes. nih.gov This confirms that calcium ions form stable interactions with carboxylate groups as described by the egg-box model. nih.gov

Table 2: Characteristic FTIR Peak Shifts in Pectin upon Calcium Binding.

| Functional Group | Typical Wavenumber (cm⁻¹) in Pectin | Shift upon Ca²⁺ Binding | Reference |

|---|---|---|---|

| -OH Stretching | 3420-3450 | Broadening | researchgate.net |

| C=O Stretching (Ester) | ~1730 | Ratio changes relative to carboxylate | mdpi.com |

| COO⁻ Asymmetric Stretching | ~1630 | Shift to lower wavenumbers | nih.govmdpi.com |

| COO⁻ Symmetric Stretching | ~1430 | Shift to higher wavenumbers | researchgate.net |

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring conformational changes in chiral molecules like polysaccharides upon ion binding. The binding of calcium ions to polygalacturonate chains induces a significant change in the CD spectrum, which can be used to quantify the binding characteristics. bohrium.comunits.it

The initial steps of Ca²⁺ binding to sodium pectate have been investigated using CD, revealing a two-stage binding process. bohrium.comunits.it This technique can be used to determine the stoichiometry and dissociation constant of the calcium-pectate complex. nih.gov The change in molar ellipticity is monitored as the calcium concentration is increased, allowing for the characterization of the binding process. nih.gov The analysis of CD data, supported by viscosity and scattering results, has been instrumental in developing a quantitative understanding of the "egg-box" model. nih.gov

Rheological Characterization of Cross-Linked Networks

Rheology is the study of the flow and deformation of matter. For calcium-polygalacturonate systems, rheological measurements provide crucial information about the mechanical properties of the gel network, including its strength, elasticity, and the kinetics of its formation.

Viscoelastic Properties and Gelation Kinetics

The viscoelastic properties of calcium-pectate gels are typically characterized using small deformation oscillatory tests, which measure the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated). A higher G' value relative to G'' indicates a more solid-like, elastic gel. researchgate.net

The strength of the gel is influenced by factors such as the degree of methoxylation (DM) of the pectin, the concentration of pectin and calcium ions, and the distribution of methyl esters along the polymer chain. windows.netcolab.ws Pectins with a more blockwise distribution of methyl esters tend to form stronger gels. windows.net

The gelation kinetics can be monitored by tracking the evolution of G' and G'' over time. The gel point is often defined as the point where G' and G'' crossover. polimi.it Upon the addition of a calcium source, both moduli increase as the cross-linking density increases, with the elastic component typically rising more sharply. polimi.it The gelation temperature, where the crossover of G' and G'' occurs, increases with increasing calcium ion concentration. colab.ws

Table 3: Influence of Calcium Concentration on the Storage Modulus (G') of Low Methoxyl Pectin Gels.

| Pectin Type | Calcium Concentration | Storage Modulus (G') | Observation | Reference |

|---|---|---|---|---|

| Low Methoxyl Pectin | Increasing (low to moderate) | Increases | Strengthening of the gel network | researchgate.net |

| Low Methoxyl Pectin | High | Decreases | Potential for network collapse or precipitation | researchgate.netwindows.net |

| pH 4.5 – 50% DM | Not specified | 7.31 Pa | Indicates a cross-linked network | colab.ws |

Structural Elucidation via X-ray Diffraction and Scattering

X-ray diffraction and scattering techniques are used to investigate the structural arrangement of the polygalacturonate chains and the nature of the cross-linked network at different length scales.

X-ray diffraction can provide information on the crystallinity and molecular arrangement within the gel. nih.gov While pectin gels are largely amorphous, diffraction patterns can reveal ordered structures, such as those proposed in the "egg-box" model. nih.gov The technique can identify the presence of different crystalline phases and provide insights into the packing of the polymer chains. jkdhs.orgnih.gov

Small-Angle X-ray Scattering (SAXS) is particularly useful for characterizing the nanostructure of the gel network, including the size and shape of the junction zones and the chains between them. researchgate.net SAXS studies on calcium-pectin gels have suggested the coexistence of rod-like junction zones and point-like cross-links. researchgate.net Counterintuitively, an increase in calcium concentration may lead to a higher proportion of point-like cross-links. researchgate.net

Table 4: Structural Information from X-ray Techniques for Calcium-Polygalacturonate Systems.

| Technique | Information Obtained | Key Findings | Reference |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystallinity, molecular packing | Provides evidence for ordered structures consistent with the "egg-box" model. | nih.gov |

| Small-Angle X-ray Scattering (SAXS) | Nanostructure, size and shape of junction zones | Reveals the coexistence of different types of cross-links (rod-like and point-like). | researchgate.net |

Direct Visualization Techniques: Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the imaging of surfaces at the nanoscale. nih.gov In the context of calcium-polygalacturonate systems, AFM provides direct visualization of the morphological changes that polygalacturonate chains undergo upon the addition of calcium ions. The technique operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. nih.gov Interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode, generating a three-dimensional topographical map of the surface. nih.govacs.org

The application of AFM has been instrumental in elucidating the "egg-box" model of calcium-polygalacturonate binding. In this model, calcium ions form ionic bridges between the carboxyl groups of different polygalacturonate chains, leading to the formation of a stable, cross-linked network. AFM imaging allows researchers to observe this process in real-time and under varying calcium concentrations.

Research on analogous polysaccharide systems, such as sodium alginate, which shares a similar calcium-binding mechanism with polygalacturonate, demonstrates the power of AFM. At very low calcium concentrations (e.g., 0.1 mmol/l), individual polymer chains are typically observed as long, thin filaments. As the calcium concentration increases, these chains begin to associate, forming thicker, network-like structures. nih.gov Further increases in calcium concentration lead to the formation of more compact and aggregated structures, consistent with the strengthening of the "egg-box" junctions. nih.gov The dimensions of these structures can be precisely measured from AFM height images, providing quantitative data on the effect of calcium on polymer conformation. nih.gov

Table 1: Effect of Calcium Chloride Concentration on Polysaccharide Particle Diameter as Visualized by AFM

This interactive table presents data on the change in particle diameter of self-assembled polysaccharide structures with increasing concentrations of calcium chloride, as measured by Atomic Force Microscopy.

| CaCl₂ Concentration (mmol/l) | Mean Particle Diameter (nm) | Standard Deviation (nm) |

| 2 | 51.91 | 7.16 |

| 3 | 71.17 | 6.02 |

Data derived from studies on analogous polysaccharide systems. nih.gov

Calorimetric and Potentiometric Methods for Binding Thermodynamics

To comprehend the forces driving the interaction between calcium and polygalacturonate, calorimetric and potentiometric techniques are employed to determine the thermodynamic parameters of the binding process. These methods provide critical data on binding affinity, enthalpy, entropy, and stoichiometry. harvard.edu

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. harvard.eduwikipedia.org In a typical ITC experiment, a solution of calcium ions is titrated into a sample cell containing a solution of polygalacturonate, while the temperature is kept constant. wikipedia.org The instrument measures the minute temperature changes that occur upon binding, which are directly related to the enthalpy of the reaction (ΔH). harvard.edu By analyzing the resulting thermogram, one can determine the binding affinity (Ka), the stoichiometry of the interaction (n), and the change in entropy (ΔS), providing a complete thermodynamic profile of the binding process. wikipedia.org For instance, studies on the binding of calcium to similar polyanionic polysaccharides like alginate have revealed distinct steps in the interaction, starting with the formation of monocomplexes, followed by the creation of "egg-box" dimers, and finally the lateral association of these dimers. acs.org These studies often show that the binding is controlled by a balance between enthalpy and entropy. acs.org

Potentiometric Titrations using a calcium ion-selective electrode (Ca-ISE) offer a complementary method to study binding. This technique measures the concentration of free (unbound) calcium ions in a solution as a function of the total calcium added to a polygalacturonate solution. The difference between the total and free calcium concentration allows for the calculation of the amount of bound calcium. This data can be used to determine binding isotherms and association constants, providing insights into the strength and nature of the interaction. acs.org

The combination of these methods reveals the thermodynamic drivers of gel formation. For many polysaccharide-calcium interactions, the binding is found to be an endothermic process, driven by a large positive entropy change. nih.gov This suggests that the release of water molecules from the hydration shells of both the calcium ions and the polysaccharide chains upon binding is the primary driving force for the association. nih.gov

Table 2: Key Thermodynamic Parameters for Ion-Polysaccharide Binding

This interactive table summarizes the fundamental thermodynamic parameters that can be determined using techniques like Isothermal Titration Calorimetry to characterize the binding of ions such as calcium to polysaccharides.

| Parameter | Symbol | Description |

| Binding Affinity | Ka | The equilibrium constant for the binding reaction, indicating the strength of the interaction. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one. |

| Entropy Change | ΔS | The change in the degree of disorder of the system upon binding. A positive value often indicates the release of bound water molecules. |

| Gibbs Free Energy | ΔG | The overall energy change of the reaction, which determines its spontaneity. Calculated from ΔH and ΔS. |

| Stoichiometry | n | The molar ratio of the interacting molecules (e.g., calcium ions per galacturonate unit) in the final complex. |

Chromatographic Techniques for Molecular Weight and Composition Analysis

The functional properties of calcium-polygalacturonate systems are heavily dependent on the molecular characteristics of the polygalacturonate polymer, such as its molecular weight (Mw), molecular weight distribution (polydispersity), and chemical composition. High-Performance Size-Exclusion Chromatography (HPSEC) is the primary chromatographic technique used for this type of characterization. nih.govacs.org

HPSEC separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net In this method, a solution of the polygalacturonate sample is passed through a column packed with porous particles. csic.es Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. csic.es

The system is typically equipped with one or more detectors to analyze the eluting polymer. A Refractive Index (RI) detector is commonly used as it provides a response proportional to the concentration of the polymer. nih.govnih.gov Other detectors, such as an Evaporative Light Scattering Detector (ELSD) , can also be employed for their high sensitivity. nih.gov To determine the molecular weight, the system is calibrated using a series of well-characterized polysaccharide standards (e.g., pullulans) with known molecular weights. nih.gov A calibration curve of elution volume versus the logarithm of molecular weight is constructed, allowing the molecular weight of the polygalacturonate sample to be determined. nih.gov

HPSEC analysis provides several key parameters:

Weight-average molecular weight (Mw): The average molecular weight considering the weight of each polymer chain.

Number-average molecular weight (Mn): The average molecular weight considering the number of polymer chains.

Peak molecular weight (Mp): The molecular weight at the peak of the elution profile.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. nih.gov

This information is crucial for correlating the structural properties of polygalacturonate with its gelling behavior in the presence of calcium. For example, higher molecular weight and lower polydispersity can lead to the formation of stronger and more uniform gels.

Table 3: Molecular Weight Characteristics of Modified Citrus Pectin Determined by HPSEC-RID

This interactive table displays the different molecular weight averages and the polydispersity index for a sample of modified citrus pectin, as determined by High-Performance Size-Exclusion Chromatography with Refractive Index Detection.

| Parameter | Abbreviation | Value (Da) |

| Number-Average Molecular Weight | Mn | 21,000 |

| Weight-Average Molecular Weight | Mw | 43,000 |

| Peak Molecular Weight | Mp | 46,000 |

| Z-Average Molecular Weight | Mz | 66,000 |

| Polydispersity Index | PDI | 2.0 |

Data sourced from a study on modified citrus pectin. nih.gov

Theoretical and Computational Investigations of Calcium Polygalacturonate Interactions

Molecular Dynamics Simulations of Binding and Conformation

Molecular dynamics (MD) simulations have proven to be an invaluable tool for elucidating the atomic-level details of the binding and conformational dynamics of calcium-polygalacturonate complexes. These computational studies provide insights that complement experimental findings, offering a dynamic view of the interactions that govern the system's properties.

MD simulations have been employed to investigate the association of calcium ions with polygalacturonate chains, revealing the formation of calcium bridges that are crucial for the structural integrity of these complexes. nih.gov These simulations have shown that the aggregation process is driven by strong coulombic interactions between the calcium ions and the carboxylate groups of the galacturonate residues. The resulting calcium-polygalacturonate complex is energetically more favorable than the corresponding sodium-polygalacturonate complex. nih.gov

A significant focus of MD simulation studies has been the evaluation and refinement of the classic "egg-box model," which describes the chelation of divalent cations by polyuronates. Recent research utilizing biased MD simulations has indicated that the actual association modes between calcium and polygalacturonate are more complex than this model suggests. sciencesconf.org These simulations, with revised empirical parameters to better match experimental association constants, reveal that the number of ionic bridges and the local coordination geometry of the bound calcium can differ from the idealized "egg-box" structure. sciencesconf.orgacs.org

The simulations have identified various coordination modes for the calcium ions, including bidentate and monodentate contact ion pairs (CIP) as well as solvent-shared ion pairs (SSIP). sciencesconf.org The potential of mean force (PMF) calculations derived from these simulations help to quantify the free energy landscapes of these interactions. sciencesconf.org

Table 1: Key Findings from Molecular Dynamics Simulations of Calcium-Polygalacturonate Interactions

| Research Focus | Key Findings | Simulation Techniques | References |

| Association Modes | The popular "egg-box model" may not fully capture the complexity of calcium-polygalacturonate binding. The number of ionic bridges and the coordination geometry of calcium can deviate from the model's predictions. | Biased MD simulations, Potential of Mean Force (PMF) calculations | sciencesconf.orgacs.org |

| Driving Forces for Aggregation | Aggregation is primarily driven by strong coulombic interactions between Ca²⁺ ions and the carboxylate groups of the polygalacturonate chains. | Classical MD simulations | nih.gov |

| Coordination Geometries | Calcium ions can adopt various coordination modes, including bidentate and monodentate contact ion pairs (CIP) and solvent-shared ion pairs (SSIP). | Biased MD simulations with revised force fields | sciencesconf.org |

| Chain Conformation and Flexibility | Polygalacturonate chains exhibit significant flexibility in their glycosidic linkages and exist as an ensemble of conformations rather than a single regular helix. | Explicit-solvent MD simulations | tandfonline.com |

| Ion Binding Specificity | Calcium binding to single chains is largely non-specific, leading to counter-ion condensation. Specific binding is associated with chain-chain association and stiffening. | Explicit-solvent MD simulations | tandfonline.com |

Quantum Chemical Calculations (e.g., DFT) for Interaction Energies and Bond Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating the intrinsic nature of calcium-polygalacturonate interactions. These methods allow for a detailed analysis of interaction energies and the electronic characteristics of the bonds formed between the calcium ion and the galacturonate units, offering a level of detail that is often inaccessible through classical simulations or experiments alone.

The choice of functional and basis set is critical in DFT calculations to ensure accuracy. For systems involving carbohydrates and metal ions, hybrid functionals like B3LYP, often augmented with dispersion corrections (e.g., DFT-D3), are commonly used to properly account for both covalent and non-covalent interactions. The inclusion of a solvent model, such as the Solvation Model based on Density (SMD), is also crucial for capturing the influence of the aqueous environment on the interaction energies.

While specific DFT studies on calcium bis(D-galacturonate) are not extensively detailed in the provided search results, the principles can be inferred from studies on similar systems like alginates. For instance, DFT has been used to study the interaction of alginate with various divalent metals, including Ca²⁺. These studies provide insights into the electronic structure and stability of the complexes.

Table 2: Methodological Considerations for DFT Calculations of Calcium-Polygalacturonate Interactions

| Parameter | Description | Common Approaches | Importance |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | Hybrid functionals (e.g., B3LYP), often with dispersion corrections (e.g., DFT-D3). | Crucial for accurately describing both covalent and non-covalent interactions present in the system. |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions. | Pople-style basis sets (e.g., 6-31++G**) or correlation-consistent basis sets. | A sufficiently large and flexible basis set is needed to accurately describe the electronic structure of the atoms, especially the metal ion and the coordinating oxygen atoms. |

| Solvent Model | A computational method to account for the effects of the solvent (typically water). | Implicit solvent models like the Solvation Model based on Density (SMD). | The solvent can significantly influence the interaction energies and the preferred coordination geometries. |

| Geometry Optimization | A procedure to find the minimum energy structure of the molecule or complex. | Standard optimization algorithms are used to find the equilibrium geometry. | Essential for determining the most stable binding configurations and the corresponding bond characteristics. |

Analysis of Non-Covalent Interactions (NCI) and Electron Localization Function (ELF)

The analysis of Non-Covalent Interactions (NCI) and the Electron Localization Function (ELF) offers a deeper understanding of the chemical bonding and weak interactions that stabilize the calcium-polygalacturonate complex. These quantum chemical tools provide a visual and quantitative description of the bonding landscape, complementing the energetic information obtained from DFT calculations.

The NCI index is a powerful method for identifying and visualizing non-covalent interactions in three-dimensional space. It is based on the electron density and its reduced density gradient. NCI plots can distinguish between different types of interactions, such as strong attractive interactions (e.g., hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes, by color-coding the isosurfaces of the reduced density gradient. In the context of calcium-polygalacturonate, NCI analysis can map out the specific regions of interaction between the calcium ion and the carboxylate and hydroxyl groups of the galacturonate units, as well as intramolecular hydrogen bonds within the sugar ring.

The Electron Localization Function (ELF) is a topological analysis tool that provides insight into the regions of electron localization in a molecule, which are characteristic of chemical bonds and lone pairs. By analyzing the ELF basins and their populations, one can characterize the nature of the chemical bonds. For the calcium-polygalacturonate system, ELF analysis can be used to describe the degree of covalency in the Ca-O bonds. This is particularly important for understanding the nature of the coordination bond between the "hard" Ca²⁺ cation and the oxygen atoms of the carboxylate groups.

Table 3: Application of NCI and ELF to Calcium-Polygalacturonate Interactions

| Analysis Tool | Information Provided | Relevance to Calcium-Polygalacturonate |

| Non-Covalent Interactions (NCI) | - Visualization of non-covalent interactions in 3D space.- Differentiation between attractive (hydrogen bonds, van der Waals) and repulsive (steric) interactions. | - Mapping the specific interaction sites between Ca²⁺ and the galacturonate unit.- Identifying intramolecular hydrogen bonds that stabilize the conformation of the sugar chain.- Visualizing the overall non-covalent interaction network. |

| Electron Localization Function (ELF) | - Identification of regions of high electron localization, corresponding to chemical bonds and lone pairs.- Characterization of the nature of chemical bonds (covalent vs. ionic). | - Assessing the degree of covalency in the Ca-O coordination bonds.- Understanding the electronic structure of the carboxylate group upon binding to calcium.- Providing a detailed picture of the chemical bonding within the complex. |

Comparative Computational Studies of Calcium Binding in Polyuronates (Pectin vs. Alginate)

Comparative computational studies of calcium binding in different polyuronates, primarily pectin (B1162225) (polygalacturonate) and alginate, are crucial for understanding the structure-function relationships that dictate their gelling properties. While both are anionic polysaccharides that form gels in the presence of divalent cations, their different monomeric compositions and glycosidic linkages lead to distinct calcium binding behaviors.

Alginate is a linear copolymer of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues, whereas pectin is primarily composed of (1-4)-linked α-D-galacturonic acid. The stereochemistry of the monomer units and the flexibility of the polymer chains are key determinants of their interaction with calcium ions.

Computational studies, including molecular dynamics simulations, have been employed to compare the calcium binding mechanisms in these two polyuronates. These studies often focus on the formation of the "egg-box" dimer, which is considered the fundamental cross-linking unit in both pectin and alginate gels. The stability and geometry of these dimers can be assessed computationally.

Research has shown that the affinity of calcium is generally higher for the G-blocks in alginate and for the polygalacturonic acid regions in pectin. This selectivity is attributed to the specific spatial arrangement of the carboxylate groups in these regions, which allows for optimal chelation of the calcium ion.

Thermodynamic data from both experimental and computational approaches indicate a higher affinity of Ca²⁺ for pectate compared to alginate. nih.govnih.gov The gelation process involves an initial delocalized binding of calcium ions, followed by a more specific, "chemical" binding that leads to the formation of interchain cross-links. The changes in enthalpy and entropy associated with these binding events can be dissected through computational methods, revealing the role of desolvation of the ions and the polymer.

Table 4: Comparison of Calcium Binding in Pectin and Alginate from Computational Studies

| Feature | Pectin (Polygalacturonate) | Alginate | Key Computational Insights | References |

| Monomer Composition | Primarily α-D-galacturonic acid | β-D-mannuronic acid (M) and α-L-guluronic acid (G) | The different stereochemistry of the monomers leads to distinct chain conformations and calcium binding sites. | nih.gov |

| Calcium Affinity | High affinity for polygalacturonic acid regions. Overall higher affinity for Ca²⁺ than alginate. | High affinity for G-blocks. Lower overall affinity for Ca²⁺ compared to pectate. | Thermodynamic calculations from simulations can quantify the differences in binding free energies. | nih.govnih.gov |

| "Egg-Box" Model | The "egg-box" model is a key concept, but simulations suggest a more complex reality with varied coordination geometries. | The "egg-box" model is well-established, particularly for G-block interactions. | Molecular modeling can refine the "egg-box" structure and explore alternative binding modes. | sciencesconf.orgacs.org |

| Gelation Mechanism | Involves both delocalized and specific calcium binding, leading to interchain cross-linking. | Similar mechanism to pectin, with a strong dependence on the G-block content for gel formation. | Simulations can model the step-wise process of ion binding and chain association. | nih.gov |

Development of Molecular Modeling Procedures for Dimer Formation

The formation of dimers, mediated by calcium ions, is a fundamental step in the gelation of polygalacturonate. The development of robust molecular modeling procedures to simulate this process is therefore a key area of research. These procedures aim to accurately capture the thermodynamics and kinetics of dimer formation, providing insights into the initial stages of gel network assembly.

A critical component of these modeling procedures is the force field, which describes the potential energy of the system as a function of the atomic coordinates. Accurate force field parameters for the interactions between the polysaccharide, the calcium ions, and the solvent are essential for realistic simulations. As mentioned previously, some studies have focused on revising the empirical parameters for the Ca²⁺-carboxylate interaction to better reproduce experimental data. sciencesconf.orgacs.org

Enhanced sampling techniques are often necessary to overcome the high energy barriers and long timescales associated with dimer formation. Methods such as umbrella sampling, metadynamics, and replica exchange molecular dynamics can be used to explore the free energy landscape of the dimerization process and to calculate the potential of mean force along a chosen reaction coordinate, such as the distance between the two polymer chains.

The modeling procedure typically involves setting up a simulation system containing two polygalacturonate chains, a specific concentration of calcium ions, and explicit solvent molecules. The simulation is then run for a sufficient length of time to observe the association of the chains and the formation of calcium-mediated cross-links.

The analysis of the simulation trajectories can provide a wealth of information about the dimer formation process, including:

The preferred relative orientation of the two chains (e.g., parallel vs. antiparallel).

The number and lifetime of the calcium bridges.

The conformational changes in the polymer chains upon dimerization.

The role of solvent molecules in mediating the interaction.

These computational procedures are continually being refined as new theoretical methods are developed and computing power increases, allowing for more accurate and detailed simulations of polygalacturonate dimerization.

Table 5: Components of a Molecular Modeling Procedure for Polygalacturonate Dimer Formation

| Component | Description | Methodological Approaches | Significance | References |

| Force Field | A set of parameters that define the potential energy of the system. | Standard carbohydrate and ion force fields (e.g., GLYCAM, CHARMM), sometimes with revised parameters for Ca²⁺-carboxylate interactions. | The accuracy of the simulation is highly dependent on the quality of the force field. | sciencesconf.orgacs.org |

| Enhanced Sampling | Computational techniques to accelerate the exploration of conformational space. | Umbrella sampling, metadynamics, replica exchange MD. | Necessary to overcome the kinetic barriers and simulate the rare event of dimer formation within accessible simulation times. | sciencesconf.org |

| System Setup | The initial configuration of the simulation box. | Two polygalacturonate chains, a defined concentration of Ca²⁺ ions, and explicit water molecules. | The initial conditions can influence the outcome of the simulation, so careful setup is required. | nih.gov |

| Trajectory Analysis | The process of extracting meaningful information from the simulation data. | Calculation of structural parameters (e.g., distances, angles, RMSD), free energy calculations, and visualization of the dimerization process. | Provides quantitative and qualitative insights into the mechanism of dimer formation. | tandfonline.com |

Academic and Research Applications of Calcium Polygalacturonate Complexes in Material Science and Biological Systems

Engineering of Hydrogel and Network Structures

Calcium-Polygalacturonate complexes are fundamental to the engineering of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. mdpi.com The formation of these hydrogels occurs when divalent calcium ions (Ca²⁺) act as cross-linking agents for negatively charged polygalacturonate chains, which are the primary components of de-esterified pectin (B1162225). nih.gov This interaction is famously described by the "egg-box" model, where Ca²⁺ ions bind between two or more polymer chains, creating junction zones that lead to the formation of a stable gel network. nih.govmdpi.com The forces driving this aggregation are strong coulombic interactions between the calcium ions and the carboxylate groups of the galacturonate units. nih.gov Molecular dynamics studies confirm that calcium ions form bridges between the polygalacturonate chains, resulting in organized and stable gel structures. nih.gov The stability of these cross-links allows for the potential reorganization between polymer chains, a characteristic that distinguishes calcium from other divalent cations like zinc or iron in forming these hydrogels. acs.org

Modulating Network Density and Porosity

The physical and mechanical properties of Calcium-Polygalacturonate hydrogels can be precisely engineered by modulating their network density and porosity. rsc.org Key parameters influencing these characteristics include the concentration of the polygalacturonate, the concentration of the calcium ions, and the conditions of gelation. mdpi.com Generally, an increase in either the polymer or the cross-linker (Ca²⁺) concentration leads to a higher cross-linking density. mdpi.commdpi.com This results in a more compact polymer network with a smaller mesh size (the distance between cross-links), a lower equilibrium swelling ratio, and an increased compressive modulus. researchgate.netresearchgate.net

The method of gelation also plays a crucial role. For instance, external gelation, where cations diffuse into a polymer solution, can create gradients in polymer and cation concentrations throughout the hydrogel. acs.org Researchers have also demonstrated control over porosity by creating interpenetrating polymer networks (IPNs), where a secondary polymer network, such as polyvinyl alcohol, is formed within the initial calcium alginate (a similar polysaccharide) hydrogel to block larger pores. researchgate.net This strategy effectively reduces the leaching of encapsulated molecules. researchgate.net

Below is an interactive table summarizing the relationship between synthesis parameters and hydrogel network properties.

| Parameter | Effect on Cross-linking Density | Effect on Swelling Ratio | Effect on Mesh Size (ξ) | Effect on Mechanical Strength (e.g., Modulus) |

| ↑ Polymer Concentration | Increase | Decrease | Decrease | Increase |

| ↑ Calcium Ion (Ca²⁺) Concentration | Increase | Decrease | Decrease | Increase |

| Introduction of a secondary Interpenetrating Network (IPN) | Increase (overall network density) | Decrease | Decrease (fills pores) | Increase |

Formation of Nanoparticle Architectures

Calcium bis(D-galacturonate) is instrumental in the formation of nanoparticle architectures, particularly in creating core-shell structures and hydrogel beads. nih.gov For example, polygalacturonate can be used to coat magnetic iron oxide nanoparticles. nih.gov In such systems, calcium acts as a cross-linking agent for the polygalacturonate shell through ionotropic gelation, which can be used to encapsulate active molecules. nih.gov This allows for the potential targeted release of these molecules using an external magnetic field. nih.gov The synthesized nanoparticles typically range in size from 10 to 50 nm. nih.gov The underlying principle involves the ability of polymers containing carboxyl groups, like polygalacturonate, to interact with cations such as Ca²⁺ and with the surface of other nanoparticles, thereby stabilizing and functionalizing the final nanostructure. researchgate.netnih.gov

Fundamental Studies on Encapsulation and Controlled Release Mechanisms (Material Science Perspective)

From a material science perspective, Calcium-Polygalacturonate hydrogels are extensively studied for their potential in encapsulation and controlled release applications. rsc.org The porous network of the hydrogel allows for the entrapment of bioactive compounds, protecting them from adverse environmental conditions. rsc.org However, standard calcium-crosslinked polysaccharide gels can have high solute permeability, which may limit their ability to efficiently encapsulate and slowly release small water-soluble molecules. nih.gov

The release of an encapsulated substance is primarily governed by diffusion through the hydrogel matrix. mdpi.com The rate of release can be tailored by altering the network density of the hydrogel; a denser network with smaller pores will slow the diffusion and release of the encapsulated agent. rsc.orgnih.gov To enhance encapsulation efficiency and achieve more sustained release profiles, modifications to the basic hydrogel structure are often employed. One approach is the formation of interpenetrating polymer networks, which can significantly lower the solute permeability and enable multiday release of water-soluble molecules. nih.gov Another strategy involves using a controlled, internal release of calcium ions (e.g., from CaCO₃ nanoparticles triggered by a pH drop) to create a more homogeneous gel structure, which is crucial for predictable release kinetics. mdpi.com

Mimicking Biological Interfaces: Root Mucilage Models

Calcium-Polygalacturonate networks serve as effective models for mimicking biological interfaces, particularly the soil-root interface, also known as root mucilage. researchgate.netnih.gov Polygalacturonic acid is a primary demethoxylated component of pectin, which is a major constituent of the mucilage that plant roots secrete. nih.govresearchgate.net This mucilage plays a critical role in regulating the transfer of ions between the soil and the plant root. nih.gov By creating Calcium-Polygalacturonate hydrogels in the lab, researchers can study the complex chemical and physical interactions that occur in this dynamic microenvironment under controlled conditions. researchgate.netnih.gov These models help elucidate how mucilage influences nutrient uptake and protects the root from toxic elements. nih.gov

Metal Cation Immobilization and Mobility in Environmental Systems

A key function of the root mucilage, and by extension the Calcium-Polygalacturonate model, is its ability to immobilize metal cations. The carboxyl groups on the polygalacturonate chains act as binding sites for various cations. researchgate.net In these systems, different cations can compete for these binding sites. researchgate.net For example, studies have shown that aluminum (Al³⁺) can displace calcium (Ca²⁺) as the predominant cross-linking cation in the polygalacturonate network. nih.gov This displacement leads to significant structural changes, including a collapse of the fibrillar structure of the hydrogel. nih.gov Such structural rearrangements can alter the functionality of the soil-root interface, potentially affecting the transport of both essential nutrients and toxic metal ions across the interface and into the plant. nih.gov This research is vital for understanding plant nutrition and metal toxicity in various soil conditions, such as acidic soils where aluminum mobility is high. nih.gov

Influence on Plant Physiology and Growth at the Molecular Level (e.g., Seed Treatment)

Calcium is an essential macronutrient that acts as a central regulator of plant growth and development. nih.govijcmas.com At the molecular level, one of its primary roles is structural; it cross-links acidic pectin residues (polygalacturonates) in the middle lamella of the cell wall, which is crucial for cell-to-cell adhesion and maintaining tissue integrity. nih.govresearchgate.net Beyond its structural role, Ca²⁺ is a critical second messenger in various signaling pathways that control physiological processes, including responses to hormones and environmental stresses. researchgate.net

In the context of seed treatments, leveraging the properties of calcium and polygalacturonates (often in the form of alginates) has shown promise for improving agricultural outcomes. Encapsulating seeds in a calcium alginate coating can influence germination responses. researchgate.net Studies have demonstrated that calcium treatments can enhance seed germination and seedling growth, particularly under stress conditions like high salinity. nih.gov For instance, the application of 5 mM Ca²⁺ was found to be effective in enhancing salt stress tolerance in sorghum by counteracting oxidative stress and improving the Na⁺/K⁺ ratio, which in turn improved germination and root growth. nih.gov Furthermore, combining calcium carbonate with beneficial microbes like Bacillus amyloliquefaciens in a powder for seed treatment has been shown to intensify plant immune responses and significantly improve control of diseases like black rot in cabbage. mdpi.com

The table below summarizes findings from studies on calcium-based treatments for seeds and seedlings.

| Treatment | Plant/Condition | Observed Effects |

| Calcium Alginate Submicroparticles (100 µg/mL) | Wheat (Triticum aestivum L.) | Increased germination percentage, seedling index, adventitious roots, seedling length, and chlorophyll (B73375) content. nih.gov |

| Exogenous Calcium (5 mM CaCl₂) | Sorghum (Sorghum bicolor) under salt stress | Reversed salt-induced germination delay, promoted seedling growth, reduced oxidative stress (H₂O₂), and improved Na⁺/K⁺ ratio. nih.gov |

| Calcium Alginate Seed Encapsulation | Tomato (Solanum lycopersicum L.) | Optimal concentrations of alginate and calcium chloride improved the number of seeds emitting a radicle and the germination speed index. researchgate.net |

| Calcium Carbonate + Bacillus amyloliquefaciens Powder | Cabbage (Brassica oleracea) | Intensified plant immune responses and significantly improved control of black rot disease. mdpi.com |

Role in Industrial Chemical Processes (Academic Exploration of Chemical Reactivity)

Calcium bis(D-galacturonate), a salt of galacturonic acid, exhibits noteworthy chemical reactivity that has been explored for various academic and potential industrial applications. Its interactions with metal ions, in particular, have been a subject of scientific investigation, revealing its capacity to influence precipitation reactions and participate in the formation of metallic films. These properties suggest a potential, though not yet widely industrialized, role in sectors such as the tanning and dyeing industries, as well as in materials science for surface modifications like the silvering of glass. nist.gov

Inhibition of Amphoteric Metal Hydroxide Precipitation

One of the significant chemical properties of calcium bis(D-galacturonate) is its ability to inhibit the precipitation of hydroxides of amphoteric metals. nist.gov Amphoteric metals, such as aluminum and chromium, are capable of reacting as either an acid or a base, and their hydroxides are typically insoluble in water at neutral pH. The precipitation of these metal hydroxides can be problematic in various industrial processes.

Research has shown that galacturonates, including the calcium salt, can prevent the formation of these solid precipitates. nist.gov The mechanism of inhibition is understood to be the formation of soluble complexes with the metal ions. The galacturonate anion can chelate the metal cations, effectively sequestering them and keeping them in solution, even under pH conditions where they would normally precipitate. This chelating action is attributed to the carboxyl and hydroxyl groups on the galacturonic acid backbone, which can coordinate with the metal ions.

The practical implication of this inhibitory effect is the potential use of calcium galacturonate in the tanning and dyeing industries. nist.gov In these processes, precise control over the concentration and availability of metal ions in solution is often crucial for achieving the desired outcome. The ability of calcium galacturonate to prevent unwanted precipitation of metal hydroxides could lead to more consistent and higher-quality products.

Below is a table summarizing the observed effect of calcium galacturonate on the precipitation of select amphoteric metal hydroxides:

| Amphoteric Metal | Typical Precipitate | Effect of Calcium Galacturonate | Potential Industrial Application |

| Aluminum (Al³⁺) | Aluminum Hydroxide (Al(OH)₃) | Inhibition of precipitation | Tanning, Dyeing |

| Chromium (Cr³⁺) | Chromium Hydroxide (Cr(OH)₃) | Inhibition of precipitation | Tanning, Dyeing |

Silver Mirror Formation from Silver Salts

Another interesting aspect of the chemical reactivity of galacturonates is their involvement in the formation of silver mirrors from silver salts. nist.gov The silver salt of galacturonic acid, when in solution, has been observed to decompose spontaneously, leading to the deposition of metallic silver in the form of a reflective film, commonly known as a silver mirror. nist.gov This reaction is a classic example of a redox process where the silver ions (Ag⁺) are reduced to metallic silver (Ag⁰), and the galacturonic acid is oxidized.

The aldehyde group present in the open-chain form of galacturonic acid is a key participant in this reaction, acting as the reducing agent. This is analogous to the well-known Tollens' test, where aldehydes reduce ammoniacal silver nitrate (B79036) to produce a silver mirror. The galacturonate provides the necessary reducing functionality for the conversion of silver ions into a metallic film.

This property suggests a potential application for galacturonates in the silvering of glass and other surfaces. nist.gov The process could offer a bio-based alternative to traditional methods that often employ harsh chemicals. The spontaneous nature of the decomposition of the silver galacturonate solution could also simplify the silvering process.

The following table outlines the key components and outcomes of the silver mirror formation reaction involving galacturonates:

| Reactant | Role | Product | Observation |

| Silver Galacturonate Solution | Source of Ag⁺ ions and reducing agent | Metallic Silver (Ag⁰) | Formation of a silver mirror |

| Galacturonic Acid Moiety | Reducing Agent | Oxidized Galacturonic Acid | - |

| Silver Ions (Ag⁺) | Oxidizing Agent | Metallic Silver (Ag⁰) | - |

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Data in Polysaccharide Research

The complexity of polysaccharide biosynthesis and modification necessitates a holistic approach for its elucidation. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is providing unprecedented insights into the regulatory networks governing the synthesis of pectins, the parent polymers of polygalacturonates. mdpi.comresearchgate.net

Researchers are employing combined transcriptomic and proteomic analyses to identify differentially expressed genes and proteins involved in pectin (B1162225) biosynthesis at various stages of plant development. nih.gov For instance, studies on Premna puberula, a plant rich in pectin, have revealed that the majority of differential genes are involved in the anabolic metabolism of primary and secondary metabolites, particularly in pathways like starch and sucrose (B13894) metabolism and nucleotide sugar metabolism. nih.gov This integrated approach helps to build a comprehensive picture of the molecular machinery responsible for the efficient accumulation of pectin. nih.gov

Furthermore, multi-omics is being used to understand the therapeutic mechanisms of polysaccharides. mdpi.com By integrating 16S rRNA gut microbiota sequencing with fecal untargeted metabolomics, studies have shown how polysaccharides can modulate the gut microbiota, leading to the production of beneficial metabolites like short-chain fatty acids. mdpi.com This approach is crucial for understanding how dietary polysaccharides, including those derived from pectin, interact with the host and its microbiome to exert health benefits. mdpi.commdpi.com

Table 1: Key Multi-Omics Approaches in Polysaccharide Research

| Omics Technology | Focus of Study | Key Findings |

|---|---|---|

| Genomics | Study of the entire set of genes in an organism. youtube.com | Provides the genetic blueprint for the enzymes involved in polysaccharide biosynthesis and modification. mdpi.com |

| Transcriptomics | Analysis of the complete set of RNA transcripts. mdpi.com | Reveals gene expression patterns related to pectin metabolism under different conditions or developmental stages. nih.gov |

| Proteomics | Study of the entire complement of proteins. youtube.com | Identifies and quantifies the proteins (enzymes) directly involved in the synthesis, modification, and degradation of polysaccharides. nih.govmdpi.com |

| Metabolomics | Comprehensive analysis of metabolites within a biological system. researchgate.net | Elucidates the metabolic pathways and intermediates related to polysaccharide precursors and degradation products. mdpi.com |

The integration of these datasets allows for the construction of complex metabolic networks, moving research from traditional cultivation methods towards deeper molecular biology exploration. mdpi.com

Advanced Spectroscopic and Imaging Modalities

The detailed structural characterization of polygalacturonates and their hydrogels formed with calcium is critical for understanding their properties and function. Advanced spectroscopic and imaging techniques are providing new levels of detail about the molecular structure and spatial organization of these biopolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the chemical structure of pectins. nih.gov Both 1H and 13C NMR can confirm the presence of key sugar residues like galacturonans, rhamnose, arabinans, and galactans. nih.govresearchgate.net Furthermore, NMR is used to determine the degree of methoxylation (DM) and acetylation (DAc), which are crucial parameters influencing the gelling properties of pectin with calcium ions. nih.govscispace.comfao.org 1H NMR relaxometry has also been employed to study the dynamics of water and pectin molecules during the calcium-induced gelation process, revealing a two-stage mechanism involving the formation of dimer associations followed by inter-dimer aggregation. icm.edu.pl

In addition to spectroscopy, advanced imaging modalities are being explored to visualize the architecture of polygalacturonate-based materials. While techniques like high-resolution CT imaging and multispectral optoacoustic tomography (MSOT) are currently more established in medical diagnostics, their principles could be adapted to study the three-dimensional structure and functional properties of biomaterials like pectin hydrogels. emjreviews.comnih.gov Microscopic analysis provides insights into the morphology and particle size distribution of pectins, which are influenced by the extraction method. nih.gov

Table 2: Spectroscopic Techniques for Polygalacturonate Characterization

| Technique | Information Obtained | Reference |

|---|---|---|

| 1H NMR | Identification of sugar residues, study of molecular mobility and gelation process. | nih.govresearchgate.neticm.edu.pl |

| 13C NMR | Determination of carbon skeleton, degree of methoxylation and acetylation. | nih.govscispace.comfao.org |